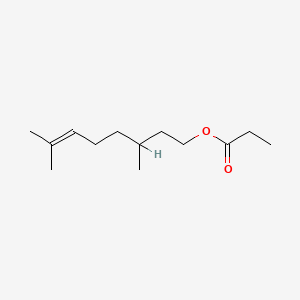

Citronellyl propionate

Beschreibung

Contextualizing Citronellyl Propionate (B1217596) within Terpenoid Ester Chemistry

Citronellyl propionate is a distinct chemical entity belonging to the broad class of terpenoid esters. Terpenoids themselves are a large and diverse class of naturally occurring organic chemicals derived from units of isoprene (B109036). When a terpenoid alcohol (a terpene containing a hydroxyl group) reacts with a carboxylic acid, it forms a terpenoid ester. This compound is the ester formed from the monoterpenoid alcohol citronellol (B86348) and propionic acid.

Terpenoid esters are compounds of significant interest in the scientific community due to their wide-ranging applications and diverse functionalities. aip.org They are integral components of essential oils and are widely utilized in the pharmaceutical, cosmetic, food, and fragrance industries. aip.orgresearchgate.netnih.gov Many possess notable biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. aip.orgnih.gov In chemical research, the study of terpenoid esters provides insights into natural product synthesis, biocatalysis, and the chemical basis of scents and flavors. aip.orgrsc.org The investigation of these esters, including their synthesis and properties, is a prominent area within traditional and modern chemical studies. aip.org

Significance in Modern Chemical and Biochemical Investigations

This compound serves as a significant subject in modern chemical and biochemical investigations for several reasons. Its synthesis, particularly through biocatalytic methods, is a focal point of green chemistry research. Scientists explore the use of enzymes, such as lipases, to produce this compound and other esters in an environmentally benign manner, often avoiding harsh chemical catalysts. rsc.orgresearchgate.net These studies focus on optimizing reaction conditions, exploring novel solvent systems like ionic liquids or supercritical fluids, and understanding enzyme kinetics to achieve high yields and purity. researchgate.netrsc.org

In biochemical research, this compound has been identified as a relevant metabolite in studies investigating metabolic profiles. For instance, in a clinical trial involving patients with Type 2 Diabetes, levels of this compound in urine were found to be significantly elevated in a group receiving flaxseed oil supplements compared to a control group, highlighting its potential role as a biomarker in lipid metabolism studies. The compound is also a model substrate for developing and optimizing analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), for the identification and quantification of volatile and semi-volatile organic compounds in complex matrices. legislation.gov.ukresearchgate.net Its well-defined structure and properties make it an ideal candidate for studying esterification mechanisms and for use as a reference compound in flavor and fragrance analysis. researchgate.netchemicalbook.com

Chemical and Physical Properties of this compound

This table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 3,7-dimethyloct-6-enyl propanoate | nih.gov |

| Molecular Formula | C₁₃H₂₄O₂ | nih.goviff.com |

| Molecular Weight | 212.33 g/mol | nih.gov |

| Appearance | Colorless liquid | pharmaffiliates.com |

| Odor | Fresh, fruity, rose-like | chemicalbook.comfao.org |

| Boiling Point | 242 - 255.26 °C | fao.orgchemwhat.com |

| Density | 0.877 - 0.883 g/cm³ at 25 °C | chemwhat.com |

| Refractive Index | 1.443 - 1.449 at 20 °C | fao.org |

| Solubility | Insoluble in water; miscible with alcohol and most fixed oils. | chemicalbook.comnih.gov |

| CAS Number | 141-14-0 | legislation.gov.ukiff.com |

Research Findings on the Synthesis of this compound

The synthesis of this compound is a subject of extensive research, particularly focusing on efficient and sustainable methods. Enzymatic synthesis has emerged as a highly effective alternative to traditional chemical routes.

Enzymatic Synthesis via Esterification and Transesterification

A significant body of research focuses on the lipase-catalyzed synthesis of this compound. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym® 435), are widely used as biocatalysts.

Esterification: This method involves the direct reaction of citronellol with propionic acid. Studies have demonstrated that using Novozym® 435 in a solvent-free system can lead to high conversion rates, often around 90%.

Transesterification: This route typically uses an activated ester, such as vinyl propionate, as the acyl donor to react with citronellol. Transesterification often proceeds much faster than direct esterification. One study highlighted that producing approximately 10 g/L of this compound took 1.5 hours via esterification, whereas the same concentration was achieved in just 2 minutes through transesterification. researchgate.net High yields of over 99% have been reported for the synthesis of citronellyl esters using this method in a solvent-free medium. rsc.orgrsc.org

The table below details research findings on different enzymatic synthesis methods.

| Synthesis Method | Biocatalyst | Acyl Donor | Key Findings | Source(s) |

| Esterification | Novozym® 435 | Propionic Acid | Achieved approximately 90% conversion in a solvent-free system. | |

| Transesterification | Novozym® 435 | Vinyl Propionate | Yields >99% in solvent-free media; significantly faster reaction time compared to esterification. | researchgate.netrsc.org |

| Transesterification in scCO₂ | Candida antarctica lipase B (CALB) | Not specified | Continuous flow synthesis in supercritical carbon dioxide (scCO₂) was successful, with the biocatalyst maintaining activity over multiple cycles. | researchgate.net |

| Microwave-Assisted Transesterification | Novozym® 435 | Vinyl Acetate (B1210297) (for Citronellyl Acetate) | Microwave irradiation significantly accelerated the reaction compared to conventional heating. | researchgate.net |

The reusability of the enzyme is a key advantage of these biocatalytic processes. In one study focusing on this compound production via transesterification, the Novozym® 435 biocatalyst was successfully reused for at least 20 cycles without significant loss of activity. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7-dimethyloct-6-enyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPNTVRHTZDEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047187 | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/fruity-rosy odour | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.886 | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-14-0, 94086-40-5 | |

| Record name | Citronellyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R1092U7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Engineering Research

Enzymatic Synthesis Approaches

Enzymatic synthesis of citronellyl propionate (B1217596) is predominantly achieved through two main pathways: direct esterification of citronellol (B86348) with propionic acid and transesterification using an acyl donor. Both methods have been extensively studied to optimize yield and reaction efficiency.

The direct esterification of citronellol and propionic acid, catalyzed by lipases, is a common method for producing citronellyl propionate. This reaction involves the formation of an ester bond between the hydroxyl group of citronellol and the carboxyl group of propionic acid, with the concurrent release of a water molecule. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are frequently employed as biocatalysts in this process. scielo.brresearchgate.net

The general reaction is as follows:

Citronellol + Propionic Acid ⇌ this compound + Water

Research has demonstrated that high conversion rates for citronellyl esters can be achieved through this method. researchgate.net For instance, in a study utilizing Novozym® 435, the production of approximately 10 g/L of this compound was observed after 1.5 hours of reaction. scielo.brscielo.br

An alternative and often more efficient method for the synthesis of this compound is biocatalytic transesterification. This process involves the reaction of citronellol with an acyl donor, such as vinyl propionate. The use of vinyl esters as acyl donors is particularly advantageous as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed from the reaction medium. This shift in equilibrium drives the reaction towards the product side, resulting in higher yields and faster reaction rates. researchgate.net

The reaction using vinyl propionate can be represented as:

Citronellol + Vinyl Propionate → this compound + Acetaldehyde

Studies have shown that this method can lead to very high yields, often exceeding 99%, in a significantly shorter timeframe compared to direct esterification. researchgate.net For example, the synthesis of this compound via transesterification with vinyl propionate has been achieved in as little as 2 minutes. scielo.brscielo.br

Kinetic studies comparing direct esterification and transesterification for the synthesis of this compound consistently demonstrate the superior efficiency of the latter. The primary reason for this is the irreversible nature of the transesterification reaction when using vinyl esters, which prevents the reverse reaction (hydrolysis) from occurring.

In a direct comparison, the production of approximately 10 g/L of this compound required 1.5 hours via esterification, whereas the same concentration was achieved in just 2 minutes through transesterification with vinyl propionate. scielo.brscielo.br Furthermore, a 70% conversion rate for this compound was achieved in only 5 minutes via transesterification, highlighting the significant difference in reaction speed. scielo.br

| Reaction Type | Biocatalyst | Acyl Donor | Reaction Time for ~10 g/L Product | Conversion Rate (Time) | Reference |

| Esterification | Novozym® 435 | Propionic Acid | 1.5 hours | - | scielo.brscielo.br |

| Transesterification | Novozym® 435 | Vinyl Propionate | 2 minutes | ~70% (5 minutes) | scielo.brscielo.br |

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be optimized. These include the molar ratio of substrates and the concentration of the biocatalyst.

The molar ratio of the alcohol (citronellol) to the acyl donor can significantly influence the reaction equilibrium and, consequently, the final product yield. In the synthesis of a related compound, citronellyl butyrate, a study found that a molar ratio of alcohol to acid of 1.5 (30 mM citronellol to 20 mM butyric acid) resulted in a maximum conversion of 92%. researchgate.net Further increasing the alcohol to acid ratio to 2 and 3 led to a slight decrease in conversion. researchgate.net Conversely, when the acid concentration was increased at a fixed alcohol concentration, the highest conversion (82%) was achieved at an equimolar ratio. researchgate.net

For the transesterification of citronellol with vinyl acetate (B1210297) to produce citronellyl acetate, research has shown that increasing the molar ratio of the acyl donor to the alcohol leads to higher ester yields. chemrxiv.org An optimal molar ratio of vinyl acetate to citronellol was found to be 3:1. scielo.br

The concentration of the lipase (B570770) used as a biocatalyst is another critical parameter. Generally, an increase in enzyme concentration leads to a higher reaction rate and conversion, up to a certain point. Beyond this optimal concentration, the increase in yield may become less significant, and potential issues such as mass transfer limitations or enzyme aggregation can arise. bibliotekanauki.plnih.gov

In the synthesis of citronellyl acetate, the effect of enzyme concentration was studied, and it was observed that the conversion and reaction rate increased with enzyme loading up to 0.25 g. bibliotekanauki.pl Beyond this amount, only a slight increase was noted. bibliotekanauki.pl This suggests that there is an optimal enzyme loading that balances reaction efficiency and cost-effectiveness.

Optimization of Biocatalytic Reaction Parameters

Influence of Temperature and Agitation Speed

The enzymatic synthesis of this compound is significantly influenced by reaction temperature and agitation speed, which are critical parameters for optimizing esterification and transesterification processes. Research has shown that temperature affects both the reaction rate and the stability of the enzyme catalyst. For instance, in the lipase-catalyzed synthesis of citronellyl acetate, a structurally similar ester, optimal yields were obtained at temperatures between 30 and 40°C. icm.edu.pl Another study on the enzymatic synthesis of citronellyl acetate identified an optimal reaction temperature of 40°C. icm.edu.pl Increasing the temperature can enhance the reaction rate; however, excessively high temperatures may lead to thermal denaturation of the enzyme, thereby reducing its catalytic activity. researchgate.net For example, in one study, the conversion rate of an enzymatic reaction increased as the temperature rose from 40 to 50°C, but a further increase to 60°C resulted in a dramatic reduction in conversion. researchgate.net

Agitation speed plays a crucial role in overcoming mass transfer limitations. In the lipase-catalyzed synthesis of citronellyl acetate, increasing the agitation speed to 200 rpm was found to greatly reduce external diffusion limitations. icm.edu.pl Similarly, a study on the synthesis of isobutyl propionate found that an agitation speed of 300 rpm contributed to achieving a high conversion rate. The optimization of these parameters is essential for maximizing the yield and efficiency of this compound synthesis.

| Parameter | Optimal Value/Range | Compound | Reference |

|---|---|---|---|

| Temperature | 30-40°C | Citronellyl acetate | icm.edu.pl |

| Temperature | 40°C | Citronellyl acetate | icm.edu.pl |

| Agitation Speed | 200 rpm | Citronellyl acetate | icm.edu.pl |

| Agitation Speed | 300 rpm | Isobutyl propionate |

Impact of Solvent Systems and Solvent-Free Reaction Environments

The choice of solvent, or the lack thereof, significantly impacts the enzymatic synthesis of this compound. Both solvent-based and solvent-free systems have been extensively studied. In solvent-based systems, non-polar and light polar solvents have been shown to yield the highest conversions of citronellyl acetate. bibliotekanauki.pl Specifically, n-hexane has been identified as an effective solvent, leading to high yields. bibliotekanauki.plresearchgate.net The use of hydrophilic solvents, such as acetonitrile, tetrahydrofuran, and dioxane, is generally associated with low ester yields because they can strip the essential water layer from the enzyme, rendering it inactive. bibliotekanauki.pl

Solvent-free systems offer a more environmentally friendly and sustainable alternative by avoiding the use of organic solvents. scielo.br High yields of over 99% have been achieved in the solvent-free synthesis of various citronellyl esters, including the propionate, using immobilized Candida antarctica lipase B. scielo.br This approach not only simplifies the downstream processing but also aligns with the principles of green chemistry. scielo.br The lipase-catalyzed synthesis of citronellyl acetate via transesterification has also been successfully investigated in a solvent-free system, with yields greater than 96% molar conversion being obtained. icm.edu.pl

Enzyme Immobilization and Reusability Studies

Enzyme immobilization is a key strategy to enhance the stability and reusability of biocatalysts, making the enzymatic synthesis of this compound more economically viable. Lipases, the primary enzymes used for this synthesis, are often immobilized on various supports. Immobilization can improve the enzyme's operational stability and facilitate its separation from the reaction mixture. For instance, the immobilization of Pseudomonas fluorescens lipase on hollow poly(o-phenylenediamine) microspheres significantly enhanced its stability. After seven repeated uses, the immobilized lipase retained approximately 95% of its activity, whereas the free lipase retained only 70%.

The choice of support material is crucial for successful immobilization and affects the activity of the immobilized enzyme. Commonly used supports include inorganic materials and organic polymers. Novozym® 435, which is Candida antarctica lipase B immobilized on a macroporous acrylic resin, is a widely used commercial biocatalyst for the synthesis of citronellyl esters. In one study, Novozym® 435 was successfully reused for over 20 cycles in the production of this compound without a significant loss of conversion efficiency. This high reusability underscores the industrial potential of using immobilized enzymes for the continuous production of this compound.

| Enzyme | Support | Compound Synthesized | Reusability | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens lipase | Hollow poly(o-phenylenediamine) microspheres | Citronellyl acetate | Retained ~95% activity after 7 cycles | |

| Candida antarctica lipase B (Novozym® 435) | Macroporous acrylic resin | This compound | Successfully used for over 20 cycles |

Stereoselectivity in Enzymatic Transformations

Enzymatic reactions are often characterized by their high stereoselectivity, a feature that is highly valuable in the synthesis of chiral compounds like this compound. While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the provided context, the principles of enzymatic stereoselectivity are well-established for similar transformations. Enzymes, particularly lipases, can differentiate between enantiomers of a racemic substrate, leading to the production of optically active esters.

For example, the use of hog liver carboxyl esterase as a stereoselective catalyst has been demonstrated for the production of optically active alcohols and their corresponding propionic esters. This highlights the potential for achieving high stereoselectivity in the synthesis of this compound through the careful selection of the enzyme and reaction conditions. The inherent chirality of enzymes allows for the synthesis of specific stereoisomers of this compound, which can be crucial for its application in fragrances and flavors, where different enantiomers may possess distinct sensory properties.

Advanced Biocatalytic Techniques (e.g., Microwave-Assisted Synthesis)

Advanced biocatalytic techniques, such as microwave-assisted synthesis, have been employed to enhance the efficiency of this compound production. Microwave irradiation can significantly accelerate enzymatic reactions, leading to higher yields in shorter reaction times compared to conventional heating methods. This acceleration is attributed to the efficient and uniform heating provided by microwaves, which can increase molecular collisions and enhance enzyme activity.

In the synthesis of citronellyl acetate, the use of microwave irradiation with Novozym 435 resulted in a synergistic effect on lipase activity. The enzyme is known to be inhibited by the alcohol substrate, and microwave irradiation was found to significantly reduce this inhibition. The analysis of reaction kinetics in microwave-assisted synthesis has shown that the reaction often follows a ping-pong bi-bi mechanism with inhibition by the substrates. This advanced technique offers a promising avenue for intensifying the production of this compound, making the process more efficient and sustainable.

Chemical Synthesis Routes: Methodological Considerations and Challenges

While enzymatic synthesis offers several advantages, chemical synthesis routes for this compound are also available. These methods typically involve the esterification of citronellol with propionic acid or its derivatives, often in the presence of an acid catalyst. However, traditional chemical synthesis methods present several challenges.

One of the main drawbacks is the requirement for high temperatures and pressures, which can lead to the formation of undesirable byproducts and affect the final product's aroma profile. The use of strong inorganic acid catalysts can also result in the generation of acidic waste, posing environmental concerns. Furthermore, the purification of the final product from the reaction mixture can be complex and costly. These challenges have driven the search for more environmentally friendly and efficient synthesis methods, leading to the increased interest in biocatalytic approaches.

Mechanistic Investigations of Biocatalysis

Enzyme-Substrate Interaction Dynamics in Ester Formation

The biocatalytic synthesis of citronellyl propionate (B1217596) is predominantly carried out using immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym® 435. The catalytic activity of this enzyme hinges on a specific sequence of interactions within its active site. The core of this site is a catalytic triad (B1167595) composed of serine (Ser), histidine (His), and aspartate (Asp) residues. scielo.br

The esterification process commences with the acyl donor (e.g., propionic acid or its vinyl ester) entering the hydrophobic active site of the lipase. The serine residue's hydroxyl group, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the propionyl group. This interaction forms a tetrahedral intermediate, which is stabilized by the enzyme's oxyanion hole. Subsequently, this intermediate collapses, forming a covalent acyl-enzyme complex and releasing the first product (water or vinyl alcohol).

Following the formation of the acyl-enzyme intermediate, the second substrate, citronellol (B86348), enters the active site. The hydroxyl group of citronellol then acts as a nucleophile, attacking the carbonyl carbon of the propionyl group attached to the serine residue. This leads to the formation of a second tetrahedral intermediate. The final step involves the collapse of this intermediate, which releases the citronellyl propionate ester and regenerates the free enzyme, ready for another catalytic cycle. The efficiency of this process is influenced by the molecular structure of the substrates; shorter-chain fatty acids like propionic acid can interact readily with the catalytic site. nih.gov

Kinetic Modeling of Reaction Pathways (e.g., Ping-Pong Bi-Bi Mechanism)

The kinetics of lipase-catalyzed synthesis of this compound can be effectively described by the Ping-Pong Bi-Bi mechanism. scielo.br This model involves the sequential binding of two substrates and the release of two products in a specific order, with the enzyme oscillating between a free and an acylated form.

The general sequence for this mechanism is as follows:

E + A ⇌ EA : The free enzyme (E) binds with the first substrate, the acyl donor (A), to form an enzyme-substrate complex (EA).

EA ⇌ EP : The complex is transformed, forming the acylated enzyme intermediate (E) and releasing the first product (P), which is water in esterification or vinyl alcohol in transesterification.

E + B ⇌ EB: The acylated enzyme binds with the second substrate, citronellol (B).

E*B ⇌ E + Q : The final ester product, this compound (Q), is formed and released, regenerating the free enzyme (E).

Kinetic studies on the synthesis of various citronellyl esters using Novozym® 435 have determined key parameters that govern the reaction rate. scielo.br While specific values for Vmax (maximal velocity) for this compound are part of a broader dataset, it was noted that this compound exhibited the lowest Michaelis-Menten constant (Km) among a series of short to long-chain esters. scielo.br A lower Km value signifies a higher affinity of the enzyme for the substrate, suggesting that the enzyme's active site binds propionic acid (or its vinyl ester) and citronellol very effectively to form the ester. scielo.br

Structural and Conformational Stability of Biocatalysts during Reaction Cycles

The operational stability of the biocatalyst is a critical factor for its industrial viability. Novozym® 435, where CALB is immobilized on a macroporous acrylic resin, exhibits remarkable stability under the conditions required for this compound synthesis. researchgate.netnih.gov The immobilization prevents the enzyme from unfolding and denaturing, which can be caused by thermal stress or interaction with organic solvents. researchgate.net The commercial preparation of Novozym® 435 involves the lipase being adsorbed to the support surface in a stable, open conformation, which eliminates the need for interfacial activation and contributes to its high activity and stability in non-aqueous environments. scielo.br

The reusability of the biocatalyst is a direct indicator of its structural and conformational integrity. In the transesterification reaction to produce this compound, Novozym® 435 demonstrated excellent stability, maintaining its catalytic activity for at least 20 consecutive cycles. scielo.brresearchgate.net This sustained performance underscores the enzyme's robust nature and the effectiveness of the immobilization technique in preserving its tertiary structure and the integrity of the active site throughout repeated reaction cycles. scielo.br

| Reaction Cycle | Relative Conversion (%) |

|---|---|

| 1 | 100 |

| 5 | ~98 |

| 10 | ~97 |

| 15 | ~96 |

| 20 | ~95 |

Influence of Reaction Conditions on Enzyme Activity and Inhibition

The rate and yield of this compound synthesis are significantly influenced by various reaction conditions, including temperature, substrate molar ratio, and enzyme loading. Optimizing these parameters is essential for maximizing the efficiency of the biocatalytic process.

Temperature: Studies on the synthesis of similar citronellyl esters with Novozym® 435 show a bell-shaped activity curve with respect to temperature, with an optimal temperature typically around 70°C for transesterification reactions. scielo.brresearchgate.net At this temperature, the enzyme exhibits maximum activity, leading to high reaction rates. Temperatures significantly above this optimum can lead to thermal denaturation and a loss of enzyme activity. nih.gov

Substrate Molar Ratio: The stoichiometry of the reactants, citronellol and the propionyl donor, is a critical parameter. For the synthesis of this compound via transesterification, an equimolar ratio (1:1) of citronellol to vinyl propionate has been shown to be effective. scielo.brresearchgate.net In other studies involving the esterification of citronellol, a slight excess of the alcohol (citronellol) to the acid has been shown to improve conversion, as the higher concentration of the nucleophile can shift the reaction equilibrium towards ester formation. researchgate.net However, a large excess of either substrate can potentially lead to enzyme inhibition. researchgate.net

Enzyme Loading: The concentration of the biocatalyst directly impacts the initial reaction rate. Increasing the amount of Novozym® 435 generally leads to a faster conversion, as more active sites are available for catalysis. nih.gov Research on the transesterification synthesis of this compound has successfully utilized an enzyme concentration of 5 U per mL of reaction volume. scielo.br

The following table summarizes the optimized conditions reported for the efficient synthesis of this compound.

| Parameter | Condition |

|---|---|

| Biocatalyst | Novozym® 435 |

| Substrates | Citronellol and Vinyl Propionate |

| Substrate Molar Ratio | 1:1 |

| Temperature | 70°C |

| Solvent | Heptane |

| Agitation | 150 rpm |

Biological Activities and Biochemical Pathway Research Excluding Human Clinical Data

Chemosensory Response Research

Chemosensory research investigates how organisms detect and respond to chemical cues in their environment. For a volatile compound like citronellyl propionate (B1217596), this primarily involves the sense of smell (olfaction).

Insect Olfactory Reception and Behavioral Modulation

While direct research on insect response to citronellyl propionate is limited, the principles of insect olfaction provide a framework for understanding its potential effects. Insects detect volatile compounds using a sophisticated olfactory system, where odorant molecules bind to Olfactory Receptors (ORs) located on the dendrites of olfactory sensory neurons, which are housed in hair-like structures called sensilla on the antennae. mdpi.com This interaction is not a simple lock-and-key mechanism; a single odorant can activate multiple receptors, and one receptor can be activated by several different odorants, creating a combinatorial code that the insect's brain interprets to identify a smell. frontiersin.org

The behavioral response of an insect to a compound—attraction or repulsion—is determined by the integration of signals from these activated neurons. nih.gov Compounds structurally related to this compound, such as citronellal (B1669106), are known insect repellents. cornell.edu Citronellal is known to activate specific olfactory neurons in insects like the fruit fly. nih.gov It is hypothesized that this compound would similarly interact with a specific subset of insect ORs. Activation of receptors dedicated to aversion can trigger avoidance behavior, making such compounds effective repellents. nih.gov The ultimate behavioral outcome would depend on which neural pathways are activated and whether those pathways are associated with attraction (e.g., to a food source) or aversion (e.g., to a toxic substance). frontiersin.orgnih.gov

Avian Repellency Mechanisms and Dose-Response Investigations

Currently, there is no specific research demonstrating the efficacy of this compound as an avian repellent. However, the mechanisms of existing chemical repellents offer insight into how it might function. Avian repellents are broadly categorized as primary or secondary.

Primary Repellents: These compounds are immediately aversive to birds upon contact, typically causing sensory irritation without needing to be ingested. researchgate.net They act on the trigeminal nerve, producing an unpleasant sensation. researchgate.net Many registered avian repellents, such as those containing methyl anthranilate, function this way. diypestcontrol.combirdbarrier.com If this compound were to act as a primary repellent, it would likely be due to a similar irritating effect on the bird's sensory systems upon inhalation or contact.

Secondary Repellents: These compounds work after ingestion, causing temporary, non-lethal illness or discomfort. Birds learn to associate the sensory characteristics of the food (taste, smell, color) with the negative post-ingestional effects and subsequently avoid it. researchgate.net This is a form of conditioned aversion.

Crucial to any repellent investigation is the characterization of the dose-response relationship. This involves testing a range of concentrations to determine the threshold at which the repellent effect begins and the point at which the maximum avoidance response is achieved. [8 from initial search] A steep dose-response curve is often desirable, as it indicates an unambiguous signal for efficacy. [8 from initial search]

Antimicrobial Research Perspectives

Specific studies on the antimicrobial properties of this compound are not widely available. However, its chemical structure—an ester of citronellol (B86348) and propionic acid—suggests potential activity based on the known properties of its constituent parts and related molecules.

Essential oils containing citronellol, such as citronella oil, have demonstrated broad-spectrum antimicrobial activity. nih.gov The antibacterial efficacy of many essential oil components is attributed to their ability to disrupt bacterial membranes, inhibit essential enzymes, and prevent the formation of biofilms. mdpi.com

Furthermore, the propionate moiety itself has well-documented antimicrobial effects. Propionate can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria and fungi. nih.gov Its mechanism is often linked to the acidification of the bacterial cell's interior, which disrupts cellular processes. nih.gov Given these factors, it is plausible that this compound could exhibit antimicrobial properties, a hypothesis that warrants future investigation.

Anti-inflammatory Research Perspectives on Related Compounds

While direct studies on this compound are lacking, research on the related monoterpene aldehyde, citronellal, provides a valuable perspective on potential anti-inflammatory activity. Studies have shown that citronellal can inhibit leukocyte migration and reduce edema in animal models of inflammation. [3, 6 from initial search] The proposed mechanism for these effects involves the inhibition of enzymes in the arachidonic acid pathway. [3, 6 from initial search] This action helps prevent the production of leukotrienes, which are mediators of inflammation, thereby reducing cell migration and edema formation. [3, 6 from initial search] These findings suggest that compounds within this structural family, potentially including this compound, could be of interest for their anti-inflammatory properties.

Investigational Cytotoxicity in Murine Leukemia Cellular Models

Research into the anticancer potential of citronellyl esters has included investigations into their effects on cancer cell lines. While data on this compound is scarce, a study on the closely related compound, citronellyl caproate , has demonstrated significant cytotoxic activity against P388 murine leukemia cells. [1, 2 from initial search]

In this research, the cytotoxic effects of citronellol and its ester derivative, citronellyl caproate, were compared using an in-vitro MTT assay. The results indicated that both compounds possessed anticancer activity, but the esterification of citronellol into citronellyl caproate significantly increased its potency. [1 from initial search] The study reported that the concentration required to inhibit 50% of the growth of P388 cells (IC50) was nearly four times lower for citronellyl caproate than for citronellol. [1 from initial search] This increased activity is thought to be due to the greater lipophilicity of the ester, which may enhance its ability to cross cell membranes. [1 from initial search]

| Compound | IC50 (µg/mL) |

|---|---|

| Citronellol | 38.49 |

| Citronellyl caproate | 10.63 |

Data sourced from a study on the cytotoxic activity of citronellyl caproate. [1 from initial search]

Biosynthetic Pathways and Natural Occurrence in Botanical Metabolomics

This compound is a naturally occurring compound found in various plants. Metabolomic analyses have identified its presence in several essential oils and plant tissues.

| Plant/Source | Reported Presence |

|---|---|

| Citronella Oil (Zimbabwe) | Present at 0.87% |

| Geranium Oil (Rwanda) | Present at 0.39% |

| Rose Oil | Present |

| Tomato | Present |

Data sourced from The Good Scents Company. thegoodscentscompany.com

The biosynthesis of this compound in plants involves two major metabolic pathways. The "citronellyl" portion is a monoterpenoid, derived from the condensation of five-carbon isoprene (B109036) units. benthamscience.com The synthesis of these fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), occurs via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.commdpi.com For monoterpenes like citronellol, the MEP pathway is typically the source of these precursors. mdpi.com IPP and DMAPP are combined to form geranyl diphosphate (GPP), the direct precursor to all C10 monoterpenes. nih.gov A series of enzymatic reactions, including those catalyzed by terpene synthases and other modifying enzymes, then converts GPP into citronellol. nih.gov

The final step in the formation of this compound is an esterification reaction. In this process, the alcohol group of citronellol reacts with a propionyl donor, likely propionyl-CoA, catalyzed by an acyltransferase enzyme. This enzymatic acylation links the terpenoid alcohol to the short-chain fatty acid, yielding the final ester product. mdpi.com

Role within Plant Essential Oil Composition

This compound is an ester that contributes to the aromatic profile of various plant essential oils. Its presence and concentration can vary significantly between species and even based on the geographical location of the plant.

Plectranthus neochilus

The essential oil extracted from the leaves of Plectranthus neochilus, a perennial succulent herb, has been analyzed for its chemical composition. In a study of P. neochilus from South Africa, this compound was identified as a constituent, accounting for 3.4% of the total oil. researchgate.netarcjournals.org While the oil was predominantly composed of monoterpenoids, this compound was noted as the main sesquiterpene identified. researchgate.netnih.gov The composition of the essential oil can, however, differ based on environmental and growing conditions. nih.gov For instance, analyses of P. neochilus from Brazil and Portugal highlighted different major constituents, and did not report the presence of this compound, underscoring the chemical variability within the species. nih.govnih.gov

| Compound | Class | Percentage (%) |

|---|---|---|

| Citronellol | Monoterpenoid | 29.0 |

| Citronellyl formate | Monoterpenoid Ester | 11.0 |

| Linalool | Monoterpenoid | 9.8 |

| Isomenthone | Monoterpenoid | 9.2 |

| α-Terpineol | Monoterpenoid | 4.5 |

| This compound | Sesquiterpene/Ester | 3.4 |

Rhododendron species

The genus Rhododendron encompasses a wide variety of species, many of which are known for their essential oils rich in monoterpenes and sesquiterpenes. nih.govfrontiersin.org Extensive research has been conducted on the chemical composition of essential oils from various species, including Rhododendron anthopogon, R. albiflorum, R. przewalskii, and R. capitatum. nih.govfrontiersin.org The primary constituents identified in these species typically include compounds like α-pinene, β-pinene, limonene, δ-cadinene, and germacrone. frontiersin.org Based on a review of available scientific literature, this compound is not reported as a characteristic or significant constituent in the essential oils of these commonly studied Rhododendron species.

Precursor Metabolic Pathways in Terpenoid Biosynthesis

The biosynthesis of terpenoids, including the citronellol backbone of this compound, originates from two primary metabolic pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. These pathways are responsible for producing the universal five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The MVA and MEP pathways are spatially separated within the plant cell. The MVA pathway operates in the cytosol and is generally responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. In contrast, the MEP pathway is located in the plastids and supplies the precursors for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (carotenoids).

Citronellol is a C10 acyclic monoterpenoid. Therefore, its carbon skeleton is derived from precursors synthesized via the MEP pathway. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. Through a series of enzymatic reactions, these precursors are converted into IPP and DMAPP. The combination of one molecule of DMAPP and one molecule of IPP forms geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes.

The final step in the formation of this compound is an esterification reaction where the alcohol group of citronellol reacts with propionyl-CoA, which is derived from the metabolism of propionic acid.

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol | Plastids |

| Starting Materials | Acetyl-CoA (3 molecules) | Pyruvate and Glyceraldehyde-3-phosphate |

| Primary Products | IPP and DMAPP | IPP and DMAPP |

| Major Terpenoid Classes Synthesized | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Monoterpenes (C10), Diterpenes (C20), Tetraterpenes (C40) |

| Relevance to this compound | Not directly involved in citronellol biosynthesis | Synthesizes the C10 citronellol backbone |

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed chemical characterization of citronellyl propionate (B1217596). They provide fundamental information about the compound's atomic composition and structural arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of citronellyl propionate. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the molecular framework.

In ¹H NMR analysis, the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J values) of the hydrogen atoms are recorded. researchgate.net This information allows for the precise assignment of each proton to its position within the molecule. For instance, the protons of the ethyl group and those adjacent to the ester linkage and the double bond exhibit characteristic signals that confirm the structure of the ester. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its electronic environment. libretexts.orgdocbrown.infochemguide.co.ukpressbooks.pub Carbons involved in the C=C double bond and the C=O of the ester group, for example, resonate at characteristic downfield positions. libretexts.orgpressbooks.pub The combination of ¹H and ¹³C NMR data provides conclusive evidence for the structure of this compound. researchgate.netscienceopen.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=O | - | 174.4 |

| -O-CH₂- | 4.09 (t) | 63.2 |

| C=CH- | 5.09 (t) | 124.7 |

| =C(CH₃)₂ | - | 131.3 |

| =C(CH₃)₂ | 1.68 (s), 1.60 (s) | 25.7, 17.6 |

| -CH(CH₃)- | 1.25 (m) | 37.2 |

| -CH(CH₃)- | 0.91 (d) | 19.4 |

| -CH₂-CH₂-O- | 1.57 (m) | 29.6 |

| -CH₂-C= | 1.99 (m) | 25.4 |

| -CH₂-CO- | 2.31 (q) | 27.7 |

| -CH₂-CH₃ | 1.14 (t) | 9.2 |

Note: Data is compiled from representative literature values and may vary slightly based on solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for both identifying and quantifying this compound, especially within complex mixtures like essential oils or reaction media. researchgate.netscienceopen.commdpi.com

In this method, the sample is first vaporized and passed through a gas chromatography column. The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. researchgate.net As each component, such as this compound, elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules and then separates the resulting charged fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular "fingerprint." By comparing this fragmentation pattern to established libraries (e.g., NIST library), the identity of the compound can be confirmed with high confidence. researchgate.net GC-MS is also highly effective for quantifying the amount of this compound produced in a reaction, allowing researchers to calculate reaction yields and conversion rates. researchgate.netscielo.br

Chromatographic Separations for Reaction Monitoring and Product Isolation

Chromatographic techniques are fundamental for both tracking the progress of this compound synthesis and for purifying the final product. researchgate.net Gas chromatography (GC) is frequently employed to monitor the reaction in real-time or by analyzing aliquots taken at different time intervals. scielo.br This allows for the determination of the rate of consumption of reactants (like citronellol) and the formation of the product (this compound).

For product isolation and purification, preparative chromatography methods are used. A study on the lipase-catalyzed synthesis of various citronellyl esters, including the propionate, utilized preparative thin-layer chromatography (TLC) for purification. researchgate.net TLC is noted as a fast, stable, and cost-efficient technique that provides good separation of the ester product from the unreacted starting materials and any byproducts. researchgate.net This purification step is crucial for obtaining high-purity this compound (≥ 90%) for subsequent analysis and applications. researchgate.netscienceopen.comscielo.br

Enzyme Activity Assays and Kinetic Parameter Determination

In the context of biocatalysis, understanding the enzyme's efficiency is critical. The enzymatic synthesis of this compound, often using lipases like Novozym® 435, is analyzed through enzyme activity assays and the determination of key kinetic parameters. researchgate.netscielo.br

These studies typically involve measuring the initial reaction rate (V₀) under varying substrate concentrations. scielo.br By applying models such as the Michaelis-Menten equation to the experimental data, important kinetic constants like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. scielo.br

The Kₘ value reflects the affinity of the enzyme for its substrates (e.g., citronellol (B86348) and a propionyl donor), while Vₘₐₓ indicates the maximum rate of ester formation under saturating substrate conditions. scielo.br For example, in a comparative study of lipase-catalyzed synthesis of different citronellyl esters, this compound was selected for further study based on its kinetic profile. scielo.br Such kinetic analyses are essential for optimizing reaction conditions (like temperature, substrate molar ratio, and enzyme concentration) to maximize the yield and efficiency of this compound production. researchgate.net

Table 2: Key Kinetic Parameters in Enzymatic Ester Synthesis

| Parameter | Description | Significance in this compound Synthesis |

| V₀ | Initial Velocity | Measures the rate of product formation at the beginning of the reaction. |

| Vₘₐₓ | Maximal Velocity | Represents the maximum rate of synthesis when the enzyme is saturated with substrates. scielo.br |

| Kₘ | Michaelis-Menten Constant | Indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ; a lower Kₘ suggests higher enzyme-substrate affinity. scielo.br |

| Kᵢ | Inhibition Constant | Quantifies the degree to which a substance (e.g., a substrate or product) inhibits the enzyme's activity. researchgate.net |

Environmental Research and Degradation Pathways

Biodegradation Studies in Various Environmental Compartments

Biodegradation is a primary pathway for the environmental breakdown of citronellyl propionate (B1217596). As an ester of citronellol (B86348) and propionic acid, it is susceptible to degradation by a wide range of microorganisms capable of utilizing terpene-related compounds and esters as carbon sources.

While direct studies on the degradation of citronellyl propionate by specific microbial consortia are not extensively detailed in the public literature, the metabolic capabilities of certain bacterial genera, particularly Pseudomonas, provide strong evidence for its biodegradation. Pseudomonas species are well-known for their metabolic versatility and their ability to degrade a wide array of organic compounds, including hydrocarbons, aromatic compounds, and terpenoids.

Research on the structurally similar compound, citronellyl acetate (B1210297), has demonstrated its degradation by Pseudomonas mendocina. This bacterium is capable of utilizing citronellyl acetate as a sole carbon source, initiating the breakdown by hydrolyzing the ester bond to release citronellol and acetic acid. The resulting citronellol is then further metabolized. Given the structural similarity between this compound and citronellyl acetate, it is highly probable that Pseudomonas and other soil and aquatic bacteria can degrade this compound through a similar initial hydrolytic step, followed by the metabolism of citronellol and propionic acid, which are common metabolic intermediates.

The key mechanism for the biological degradation of this compound is enzymatic hydrolysis of its ester bond. This reaction is catalyzed by hydrolase enzymes, particularly lipases and esterases, which are ubiquitous in the environment. These enzymes cleave the ester linkage, yielding citronellol and propionic acid.

RX + H₂O → ROH + HX

In the case of this compound, the reaction is: this compound + H₂O ---(Esterase/Lipase)--> Citronellol + Propionic Acid

Studies on the enzymatic synthesis of this compound using lipases, such as Novozym® 435 from Candida antarctica, confirm the susceptibility of the ester bond to this class of enzymes. researchgate.net Since enzymatic reactions are reversible, the same enzymes that catalyze the synthesis (esterification) also catalyze the reverse reaction (hydrolysis) under aqueous environmental conditions. Lipases function by an "interfacial activation" mechanism, where the enzyme's active site becomes accessible at an oil-water interface, a process well-suited for the hydrolysis of water-insoluble esters like this compound.

The kinetic parameters of these enzymatic processes are crucial for understanding the rate of degradation. Research on the lipase-catalyzed synthesis has provided insights into reaction times and conversion rates, which indirectly inform the potential efficiency of hydrolytic degradation in the environment. researchgate.net

| Enzyme | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Novozym® 435 (Lipase B from Candida antarctica) | Esterification & Transesterification | Achieved high conversion rates (>91%) for this compound synthesis. Transesterification was significantly faster (2 minutes) than esterification (1.5 hours). | researchgate.net |

| Lipases (General) | Hydrolysis (implied) | Lipases (triacylglycerol hydrolases, EC 3.1.1.3) naturally catalyze the hydrolysis of triacylglycerols in aqueous media and can carry out the reverse reaction in water-restricted environments. |

Environmental Mobility and Distribution Studies

The environmental mobility and distribution of this compound are determined by its physicochemical properties, such as water solubility, octanol-water partition coefficient (K_ow), soil organic carbon-water (B12546825) partition coefficient (K_oc), and Henry's Law constant. These parameters dictate how the compound partitions between soil, water, and air.

This compound has very low water solubility and a high octanol-water partition coefficient (log K_ow), indicating that it is a hydrophobic (lipophilic) compound. This suggests a strong tendency to partition from water into organic phases, such as soil organic matter, sediment, and biological tissues.

The soil adsorption coefficient (K_oc) is a critical parameter for assessing mobility in soil. A high K_oc value indicates that the chemical will be strongly adsorbed to soil and sediment particles, making it less mobile and less likely to leach into groundwater. Based on its high log K_ow, the estimated log K_oc for this compound is also high. According to classification schemes, this places the compound in the "low mobility" to "immobile" category. Therefore, if released to soil, this compound is expected to remain in the upper soil layers where it can be degraded by microorganisms.

The Henry's Law constant predicts the partitioning between air and water. The estimated value for this compound suggests a moderate potential to volatilize from water surfaces.

| Property | Estimated Value | Implication for Environmental Distribution |

|---|---|---|

| Water Solubility | 1.832 mg/L @ 25°C | Very low solubility; prefers partitioning to other phases. |

| Octanol-Water Partition Coefficient (log K_ow) | 4.715 | High potential for sorption to organic matter and bioaccumulation. |

| Organic Carbon-Water Partition Coefficient (log K_oc) | 3.67 | Strong adsorption to soil and sediment; low mobility. |

| Henry's Law Constant | 1.45 Pa-m3/mole | Moderate potential for volatilization from water. |

| McCall Soil Mobility Classification | Low | Unlikely to leach into groundwater. |

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility of an organic compound in the subsurface environment is largely determined by its tendency to adsorb to soil and sediment particles. This behavior is quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong affinity for soil organic matter, leading to lower mobility, while a low Koc value suggests greater mobility and a higher potential for leaching into groundwater.

Given that this compound is a relatively nonpolar ester with low water solubility, it is expected to have a moderate to high Koc value. This suggests that it will tend to adsorb to the organic fraction of soils and sediments, limiting its movement through the soil profile and reducing the likelihood of significant groundwater contamination. The strength of this adsorption is influenced by soil properties such as organic carbon content, clay content, and pH. Desorption, the process by which the compound is released from soil particles back into the soil water, would likely be a slow process for a compound with a high Koc.

The following interactive table illustrates the general relationship between Koc values and soil mobility classification, which can be used to contextualize the potential behavior of this compound once a Koc value is estimated.

| Koc Range | Mobility Class | General Environmental Behavior |

|---|---|---|

| 0 - 50 | Very High | Compound moves very easily with water. High potential for leaching. |

| 50 - 150 | High | Compound is mobile in soil. Significant potential for leaching. |

| 150 - 500 | Medium | Compound has moderate mobility. Some potential for leaching. |

| 500 - 2,000 | Low | Compound is not very mobile. Leaching is generally not a concern. |

| > 2,000 | Slight to Immobile | Compound is strongly bound to soil and has very limited mobility. |

Environmental Fate Modeling (e.g., BIOWIN, SimpleBox4nano)

Environmental fate models are valuable tools for predicting the persistence and partitioning of chemicals in the environment. These models use a chemical's physical and chemical properties to estimate its distribution and transformation in various environmental compartments.

BIOWIN™

The Biodegradation Probability Program (BIOWIN™), also part of the EPI Suite™, is widely used to predict the aerobic and anaerobic biodegradability of organic chemicals. chemistryforsustainability.orgepa.gov The model uses a fragment-based approach to estimate the likelihood and rate of biodegradation. For this compound, a terpene ester, BIOWIN™ would likely predict that it is readily biodegradable. This prediction is based on the presence of functional groups (the ester linkage) and a hydrocarbon backbone (the citronellyl moiety) that are susceptible to microbial attack. The ester linkage can be cleaved by esterase enzymes, yielding citronellol and propionic acid. Both of these breakdown products are known to be readily biodegradable.

The following table provides a hypothetical, yet likely, output from the BIOWIN™ model for this compound, based on its chemical class and the known biodegradability of its components.

| BIOWIN™ Model | Predicted Outcome for this compound | Interpretation |

|---|---|---|

| Linear Biodegradation Model | Readily Biodegradable | The model predicts rapid mineralization in the environment. |

| Non-Linear Biodegradation Model | Readily Biodegradable | Confirms the prediction of the linear model, increasing confidence. |

| Primary Biodegradation Timeframe | Days to Weeks | The initial breakdown of the molecule is expected to be relatively fast. |

| Ultimate Biodegradation Timeframe | Weeks | Complete mineralization to carbon dioxide and water may take slightly longer. |

SimpleBox4nano

SimpleBox4nano is a multimedia environmental fate model specifically designed for nanomaterials. It predicts the environmental distribution and concentrations of nanoparticles in various compartments, including air, water, soil, and sediment. As this compound is a conventional organic chemical and not a nanomaterial, SimpleBox4nano is not the appropriate model for assessing its environmental fate.

Bioremediation Applications in Environmental Science

Bioremediation is an engineered process that utilizes microorganisms or their enzymes to detoxify or remove pollutants from the environment. The chemical structure of this compound suggests that it is a suitable candidate for bioremediation in contaminated soil and water.

The biodegradation of this compound is expected to proceed via a two-step process. The initial and most critical step is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are ubiquitous in a wide range of bacteria and fungi. This hydrolysis breaks down this compound into its constituent alcohol, citronellol, and carboxylic acid, propionic acid.

Following the initial hydrolysis, both citronellol and propionic acid can be further metabolized by microorganisms. Citronellol, a monoterpenoid alcohol, can be integrated into microbial metabolic pathways and used as a carbon and energy source. Similarly, propionic acid is a short-chain fatty acid that is readily metabolized by many microorganisms.

The potential for the bioremediation of sites contaminated with fragrance esters like this compound could involve several strategies:

Natural Attenuation: In environments with a healthy and diverse microbial population, the natural degradation of this compound may be sufficient to reduce its concentration over time.

Biostimulation: This approach involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (such as oxygen) to the contaminated environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the compound.

Bioaugmentation: In cases where the native microbial population lacks the necessary degradative capabilities, the introduction of specific microbial strains or consortia known to produce esterases and degrade terpenes and fatty acids could enhance the rate of remediation.

Research on the bioremediation of phthalate (B1215562) esters, which are also widely used as plasticizers, has demonstrated the effectiveness of microbial degradation for this class of compounds. nih.gov Similar principles would apply to the bioremediation of fragrance esters like this compound. The success of any bioremediation strategy would depend on various environmental factors, including temperature, pH, nutrient availability, and the presence of other contaminants.

Advanced Research Directions and Future Perspectives

Integration of Citronellyl Propionate (B1217596) Synthesis within Green Chemistry Frameworks

The synthesis of citronellyl propionate is increasingly being aligned with the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. A primary focus is the shift from traditional chemical catalysis to biocatalysis, employing enzymes like lipases to drive the esterification process. This approach offers high selectivity and operates under milder reaction conditions, thereby minimizing energy use and the formation of unwanted byproducts.

Key green chemistry strategies being integrated into this compound synthesis include:

Biocatalysis: Utilizing immobilized lipases, such as those from Candida antarctica (Novozym 435), allows for the efficient synthesis of this compound. These biocatalysts can be easily separated from the reaction mixture and reused for multiple cycles, reducing waste and operational costs. scielo.br

Solvent-Free and Non-Aqueous Media: To reduce the reliance on volatile organic compounds (VOCs), researchers are exploring solvent-free reaction systems or the use of greener solvents like ionic liquids. researchgate.net These alternatives can enhance reaction rates and simplify product purification.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the enzymatic synthesis of citronellyl esters. researchgate.net This technology provides rapid and uniform heating, leading to shorter reaction times and increased energy efficiency compared to conventional heating methods.

Use of Renewable Feedstocks: The substrates for this compound synthesis, citronellol (B86348) and propionic acid, can be derived from natural and renewable sources, further enhancing the sustainability of the production process.

Development and Engineering of Novel Biocatalysts

The efficiency of biocatalytic synthesis of this compound is heavily dependent on the performance of the enzyme used. Consequently, significant research is dedicated to the discovery and engineering of novel biocatalysts with superior properties. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification in non-aqueous environments.

Current research in this area is concentrated on several key objectives:

Screening for New Microbial Sources: Scientists are exploring diverse microbial sources to identify new lipases with unique characteristics, such as higher thermal stability, different substrate specificities, or greater tolerance to organic solvents. For instance, lipases from various Rhizopus species have been investigated for the synthesis of citronellyl esters. scielo.br

Enzyme Immobilization: Immobilizing lipases on solid supports is a critical strategy to enhance their stability, facilitate their recovery, and enable their use in continuous flow reactors. A variety of materials, including polymers and resins, are being developed and optimized as immobilization matrices.

Below is a table summarizing some of the lipases used in the synthesis of citronellyl esters:

Table 1: Biocatalysts Used in the Synthesis of Citronellyl Esters

| Enzyme | Source Organism | Synthesis Method | Key Findings |

|---|---|---|---|

| Novozym 435 | Candida antarctica | Esterification & Transesterification | High conversion rates (>91%); transesterification is significantly faster than esterification. scielo.brresearchgate.netscienceopen.com |

| Lipozyme TL IM | Thermomyces lanuginosus | Esterification | High yields (80-100%) within 4 hours. nih.gov |

Exploration of Expanded Biological Activity Profiles and Underlying Mechanisms

While this compound is well-established in the flavor and fragrance industries, its biological activities are an emerging area of research. The structural components of the molecule, the terpene alcohol citronellol and the short-chain fatty acid propionate, both possess known biological properties, suggesting a range of potential applications for the ester form.

Current and future research directions include:

Antimicrobial and Antifungal Activity: The propionate moiety is known for its antifungal properties, particularly in preventing the growth of molds. nih.gov Future studies could investigate whether this compound retains or enhances this activity, potentially leading to its use as a preservative.

Transdermal Permeation Enhancement: A significant area of investigation is the use of citronellyl esters as chemical permeation enhancers in transdermal drug delivery systems. researchgate.netnih.govnih.gov These compounds can temporarily and reversibly disrupt the lipid barrier of the stratum corneum, facilitating the passage of therapeutic agents through the skin. researchgate.net The mechanism is believed to involve the fluidization of skin lipids, thereby increasing the bioavailability of co-administered drugs. researchgate.net

Anti-inflammatory and Analgesic Properties: Terpenes and their derivatives are widely studied for their pharmacological effects. researchgate.netmdpi.com Related terpenoid esters have demonstrated anti-inflammatory and analgesic properties. mdpi.com Investigating whether this compound exhibits similar activities could open new avenues for its use in topical therapeutic formulations. The underlying mechanisms may involve interactions with ion channels or inflammatory pathways. mdpi.com

Computational Chemistry and Molecular Modeling for Reaction Design and Environmental Fate Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in the study of this compound, offering insights that can accelerate research and development while reducing the need for extensive empirical experimentation. These in-silico approaches provide a molecular-level understanding of chemical and biological systems.

Applications in the context of this compound include:

Reaction Design and Optimization: Molecular docking and molecular dynamics simulations are used to model the interaction between this compound's substrates (citronellol and a propionyl donor) and the active site of lipase (B570770) enzymes. nih.govekb.egnih.gov These models can help elucidate the reaction mechanism, predict the catalytic efficiency of different enzymes, and guide the engineering of biocatalysts with improved performance. researchgate.net

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activities of terpenes and their derivatives based on their molecular structure. researchgate.netresearchgate.net Such models can be used to screen for potential pharmacological properties of this compound and guide experimental testing for activities such as analgesic or neuroprotective effects. researchgate.netresearchgate.net

Environmental Fate Prediction: Computational models can predict the physicochemical properties of this compound, which in turn helps in assessing its environmental fate and transport. These predictions can inform the design of more biodegradable and environmentally benign flavor and fragrance compounds, aligning with the principles of green chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Citronellol |

| Propionic acid |

| Citronellyl acetate (B1210297) |

| Citronellyl butyrate |

| Citronellyl laurate |

| Geranyl oleate |

| Citronellyl oleate |

| Geranyl alkanoates |

| Citronellyl alkanoates |

| Lauric acid |

| Stearic acid |

| Oleic acid |

| Propionyl-CoA |

| Acetyl-CoA |

| Pyruvate (B1213749) |

| Methylcitrate |

| Theophylline |

| Hydrocortisone |

| Indomethacin |

| Clonidine |

| Citronellyl 6-(dimethylamino)hexanoate |

| Cinnamyl alcohol |

| Borneol |

| Eugenol |

| Menthol |

| Ibuprofen |

| Capsaicin |

| Allylisothiocyanate (AITC) |

| Benzocaine (BZC) |

| Gamma-Aminobutyric acid (GABA) |

Q & A

Q. What experimental design considerations are critical for synthesizing citronellyl propionate via catalytic methods?

this compound synthesis typically involves esterification of citronellol with propionic anhydride. Key parameters include: